molecular formula C14H17N3OS B15153410 N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B15153410
M. Wt: 275.37 g/mol
InChI Key: WNEWZCPBRRIWSB-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a benzyl group attached to an acetamide moiety, which is further linked to a 4,5-dimethyl-1H-imidazole-2-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of 4,5-dimethyl-1H-imidazole-2-thiol: This can be achieved by reacting 4,5-dimethylimidazole with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions.

    Acylation: The 4,5-dimethyl-1H-imidazole-2-thiol is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form 2-chloro-N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide.

    N-benzylation: Finally, the acetamide derivative is reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfoxide.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding amines.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its imidazole moiety.

    Biological Studies: Used in studies to understand enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group may enhance binding affinity to hydrophobic pockets in proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]ethanamide
  • N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]propionamide
  • N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]butanamide

Uniqueness

N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both benzyl and acetamide groups. This combination of functional groups provides a distinct set of chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H17N3OS/c1-10-11(2)17-14(16-10)19-9-13(18)15-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

WNEWZCPBRRIWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

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